molecular formula C14H20ClNO B1522794 N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide CAS No. 1258641-22-3

N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide

Cat. No.: B1522794
CAS No.: 1258641-22-3
M. Wt: 253.77 g/mol
InChI Key: GDVUMILOVCFPMX-UHFFFAOYSA-N
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Description

N-[2-(4-tert-Butylphenyl)ethyl]-2-Chloroacetamide is a chemical compound of interest in scientific research and development. As a member of the chloroacetamide family, which includes compounds like the structurally similar N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide , it serves as a versatile building block or intermediate in organic synthesis and medicinal chemistry. The reactive chloroacetyl group makes this class of compounds valuable for constructing more complex molecules, potentially for the development of pharmaceuticals and agrochemicals. Researchers may utilize it to create novel compounds for biological screening or to study structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting. For specific properties and pricing, please contact our sales team.

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-14(2,3)12-6-4-11(5-7-12)8-9-16-13(17)10-15/h4-7H,8-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVUMILOVCFPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation from Boc-Protected Amines and Carboxylic Acids

One general and efficient synthetic method involves the following sequence:

  • Step 1: Deprotection of Boc-protected amine
    A Boc-protected amine derivative of the target compound is dissolved in dichloromethane. Treatment with 4N HCl in dioxane removes the Boc group, yielding the free amine as a precipitate. This intermediate is isolated by filtration without further purification.

  • Step 2: Amide bond formation
    The free amine (1 mmol) is reacted with a carboxylic acid (1 mmol) in the presence of a coupling reagent such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium salt (1.2 equivalents) and a base like N,N-diisopropylethylamine (4 equivalents) in dichloromethane at room temperature overnight.

  • Step 3: Workup and purification
    The reaction mixture is diluted with ethyl acetate and washed sequentially with 1N HCl, saturated sodium bicarbonate, and brine. After drying over sodium sulfate, solvent removal and silica gel column chromatography (eluent gradient hexane/ethyl acetate 10:1 to 1:1) yield the target N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide as a white to pale yellow powder with yields ranging from 40% to 90%.

Step Reagents/Conditions Outcome/Yield
1 Boc-protected amine + 4N HCl in dioxane, RT Free amine precipitate
2 Free amine + carboxylic acid + coupling reagent + base, DCM, RT overnight Amide formation
3 Workup (acid/base washes), chromatography Pure product, 40-90%

Alternative Preparation via Chloroacetamide Intermediate Formation

Another documented approach involves direct reaction of amines with chloroacetamide derivatives:

  • The amine component, 2-(4-tert-butylphenyl)ethyl amine, can be reacted with 2-chloroacetyl chloride or N-hydroxymethyl-2-chloroacetamide under acidic conditions to form the desired chloroacetamide.

  • For example, a mixture of 3,5-di-tert-butylphenol and N-hydroxymethyl-2-chloroacetamide was stirred in acetic acid and sulfuric acid at low temperature (0–10 °C), then warmed to room temperature over several hours. After neutralization and extraction, the product was purified by silica gel flash chromatography.

Though this example uses a phenol derivative, the methodology is adaptable for the ethyl amine analogue by substitution of the phenol moiety with the 2-(4-tert-butylphenyl)ethyl amine.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield Range Notes
Boc deprotection + amide coupling Boc-protected amine, carboxylic acid, coupling reagent, DIPEA DCM, RT, overnight 40-90% Mild conditions, widely applicable
Acid-catalyzed amide formation Amine, N-hydroxymethyl-2-chloroacetamide, acetic acid, H2SO4 0-10 °C to RT, 16 h Not specified Requires acidic medium, suitable for phenol analogues
Epoxide intermediate synthesis 4,4-dimethyl-1-(4-chlorophenyl)-3-pentanone, dimethyl sulfide, dimethyl sulfate, KOH 20-40 °C, alkaline Not specified Precursor synthesis, solvent recycling emphasized

Research Findings and Notes

  • The Boc deprotection and coupling method offers a versatile and high-yielding route for preparing this compound with good purity, as evidenced by chromatographic and spectroscopic analyses.

  • Acid-catalyzed methods, while effective for related phenolic derivatives, require careful control of temperature and acid concentration to prevent side reactions.

  • The use of dimethyl sulfide as a solvent and reagent in epoxide intermediate synthesis provides an efficient, recyclable system that reduces solvent consumption and shortens production cycles.

  • Purification typically involves silica gel chromatography with hexane/ethyl acetate gradients, ensuring removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Hydrolysis: Products include carboxylic acids and amines.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide moiety can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Comparison with Similar Chloroacetamide Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide and related compounds:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₆H₂₄ClNO 4-tert-butylphenyl, ethyl linker 281.82 Building block for organic synthesis
N-(4-acetylphenyl)-2-chloroacetamide C₁₀H₁₀ClNO₂ 4-acetylphenyl 211.65 Intermediate for heterocyclic synthesis
2-chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 4-fluorophenyl 201.61 Precursor for pharmaceuticals
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 4-chloro-2-nitrophenyl, methylsulfonyl 300.70 Sulfur-containing heterocyclic synthesis
2-chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide C₁₄H₁₁Cl₄NO Trichloroethyl, naphthyl 363.05 Synthetic intermediate with bulky groups
N-(tert-butyl)-2-chloroacetamide C₆H₁₂ClNO tert-butyl directly attached to acetamide 149.62 Herbicide safener
Key Observations:
  • Steric Effects : The tert-butyl group in the target compound enhances lipophilicity compared to derivatives with acetyl (e.g., N-(4-acetylphenyl)-2-chloroacetamide) or nitro groups (e.g., N-(4-chloro-2-nitrophenyl)-...acetamide) . Bulky substituents like trichloroethyl (in ) further reduce solubility in polar solvents .
  • Reactivity : The ethyl linker in the target compound may reduce steric hindrance during nucleophilic substitution compared to compounds with direct aryl attachments (e.g., N-(tert-butyl)-2-chloroacetamide) .
  • Crystallinity : Derivatives with planar substituents (e.g., nitro groups in ) exhibit intermolecular hydrogen bonding, aiding crystallization, whereas bulky tert-butyl groups may disrupt packing .

Q & A

Q. What are the optimal synthetic routes for preparing N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Multi-step organic synthesis is typically employed, involving amide bond formation between 2-chloroacetic acid derivatives and substituted phenyl ethylamine precursors. For example, coupling 2-chloroacetyl chloride with 2-(4-tert-butylphenyl)ethylamine under anhydrous conditions (e.g., dichloromethane, 0–5°C) with a base like triethylamine can yield the target compound . Optimization may involve adjusting stoichiometry, solvent polarity, and temperature. Catalytic methods, such as using DMAP (4-dimethylaminopyridine) to enhance acylation efficiency, can improve yields . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the structure:
  • ¹H NMR : Peaks for the tert-butyl group (δ ~1.3 ppm, singlet), aromatic protons (δ ~7.2–7.4 ppm), and chloroacetamide NH (δ ~8.5 ppm, broad) .
  • ¹³C NMR : Signals for the carbonyl (δ ~165 ppm), chloroethyl (δ ~40–45 ppm), and tert-butyl (δ ~30 ppm) groups .
    Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. How does the reactivity of the chloroacetamide group influence derivatization strategies for this compound?

  • Methodological Answer : The chloroacetamide moiety is highly electrophilic, enabling nucleophilic substitution reactions. For example:
  • Thiol-Acetamide Exchange : React with thiol-containing biomolecules (e.g., cysteine residues) to study protein interactions .
  • Hydrolysis Studies : Monitor stability in aqueous buffers (pH 7.4, 37°C) to assess degradation pathways .
  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl derivatives .

Advanced Research Questions

Q. What biological targets or enzymes are most likely to interact with this compound, and how can these interactions be mechanistically validated?

  • Methodological Answer : The compound may target enzymes with nucleophilic active sites, such as cysteine proteases or kinases. Validation strategies include:
  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., caspase-3 for proteases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
  • X-ray Crystallography : Co-crystallize the compound with the target enzyme to visualize binding modes .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

  • Methodological Answer : Systematic modifications to the phenyl ring (e.g., electron-withdrawing groups) and acetamide chain (e.g., replacing chlorine with fluorine) can enhance potency. Key steps:
  • Parallel Synthesis : Generate a library of analogs via high-throughput amide coupling .
  • Computational Docking : Use software like AutoDock to predict binding poses against target proteins .
  • In Vitro Screening : Test analogs in cytotoxicity (MTT assay) and enzymatic activity assays to identify lead candidates .

Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?

  • Methodological Answer : Poor aqueous solubility and metabolic instability (e.g., cytochrome P450-mediated oxidation) are common issues. Strategies include:
  • Prodrug Design : Mask the chloroacetamide group with ester linkages that hydrolyze in vivo .
  • Nanoparticle Encapsulation : Use liposomal carriers to improve bioavailability .
  • Metabolic Profiling : Conduct LC-MS/MS studies with liver microsomes to identify major metabolites .

Q. How can contradictory data on regioselectivity in derivatization reactions be resolved?

  • Methodological Answer : Conflicting results may arise from solvent polarity or steric effects. Resolution methods:
  • Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to isolate intermediates .
  • DFT Calculations : Model transition states to predict regioselectivity (e.g., Gaussian software) .
  • Isotopic Labeling : Use ²H or ¹³C-labeled reactants to track reaction pathways via NMR .

Q. What computational tools are effective for modeling the interaction of this compound with biological membranes?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) can predict membrane permeability. Key parameters:
  • Lipid Bilayer Models : Use POPC membranes to simulate passive diffusion .
  • Free Energy Calculations : Compute Gibbs energy profiles for translocation .
  • Coarse-Grained Models : Reduce computational cost while maintaining accuracy in large-scale simulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide

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